Itopride N-Oxide

Descripción general

Descripción

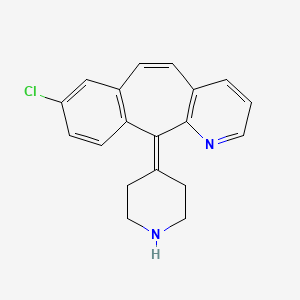

Itopride N-Oxide is a metabolite of Itopride, a prokinetic benzamide derivative. Itopride is primarily used to treat gastrointestinal conditions such as functional dyspepsia and gastroparesis. This compound is formed through the oxidation of the tertiary amine N-dimethyl group in Itopride by the enzyme flavin-containing monooxygenase (FMO3) .

Aplicaciones Científicas De Investigación

Itopride N-Oxide has several scientific research applications, including:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic applications.

Medicine: Studied for its pharmacokinetics and metabolism in the human body.

Industry: Used in the development of new prokinetic agents and other pharmaceutical compounds

Mecanismo De Acción

Itopride, the parent compound of Itopride N-Oxide, increases acetylcholine concentrations by inhibiting dopamine D2 receptors and acetylcholinesterase . Higher acetylcholine increases GI peristalsis, increases the lower esophageal sphincter pressure, stimulates gastric motility, accelerates gastric emptying, and improves gastro-duodenal coordination .

Safety and Hazards

Itopride N-Oxide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Direcciones Futuras

Itopride, the parent compound of Itopride N-Oxide, has been studied for its efficacy in treating symptoms of functional dyspepsia and other gastric motility disorders . Future research may focus on the development of new formulations of Itopride, such as gastroretentive drug delivery systems, to improve its bioavailability and patient compliance .

Análisis Bioquímico

Biochemical Properties

Itopride N-Oxide is involved in biochemical reactions primarily in the liver. The key enzyme involved in the main metabolic pathway of Itopride, leading to the formation of this compound, is Flavin-containing monooxygenase 3 (FMO3) .

Cellular Effects

It is known that the parent compound, Itopride, has effects on various types of cells, particularly those in the gastrointestinal tract . Itopride’s effects on cell function include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Itopride, from which this compound is derived, has a well-understood mechanism of action. Itopride has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity .

Temporal Effects in Laboratory Settings

It is known that Itopride and this compound both exhibit FMO3 genotype-dependent pharmacokinetic profiles .

Metabolic Pathways

This compound is primarily produced through the metabolic pathway involving the FMO3 enzyme . This pathway involves the oxidation of the tertiary amine N-dimethyl group of Itopride .

Transport and Distribution

Itopride is known to be extensively metabolized in the liver and primarily excreted in the urine .

Subcellular Localization

The parent compound, Itopride, is known to be extensively metabolized in the liver .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Itopride N-Oxide involves the oxidation of Itopride. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a temperature range of 25-30°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Itopride N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized products.

Reduction: this compound can be reduced back to Itopride using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: More oxidized derivatives of this compound.

Reduction: Itopride.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Metoclopramide: Another prokinetic agent that acts as a dopamine D2 receptor antagonist.

Domperidone: A dopamine D2 receptor antagonist used to treat nausea and vomiting.

Cisapride: A prokinetic agent that increases gastrointestinal motility by enhancing the release of acetylcholine.

Uniqueness

Itopride N-Oxide is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action results in a more pronounced effect on gastrointestinal motility compared to other similar compounds .

Propiedades

IUPAC Name |

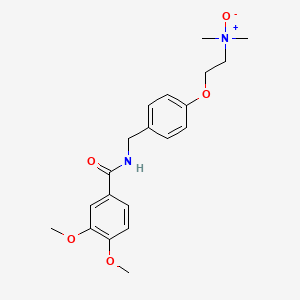

2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-22(2,24)11-12-27-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(25-3)19(13-16)26-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXRVVNIISGQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849552 | |

| Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141996-98-7 | |

| Record name | Itopride N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141996987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITOPRIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78XTV4HJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary metabolic pathway of Itopride in humans, and how does this relate to Itopride N-Oxide?

A1: Itopride is primarily metabolized in the liver by Flavin-containing monooxygenase 3 (FMO3) to form its major metabolite, this compound. [] This metabolic pathway contributes to a significant portion of Itopride elimination, with urinary excretion studies showing that this compound accounts for 75.4% of the eliminated drug compared to only 3.7% for the unchanged Itopride. [] This highlights the significant role of FMO3 in Itopride metabolism.

Q2: Why is the study of Itopride and its N-Oxide metabolite relevant to pharmacogenetics?

A2: Research suggests that Itopride could serve as a valuable probe for investigating human FMO3 activity. [] Variations in the FMO3 gene can lead to interindividual differences in enzyme activity, potentially impacting Itopride metabolism and therapeutic response. A study examining the "Effect of two-linked mutations of the FMO3 gene on itopride metabolism in Chinese healthy volunteers" [, ] directly addresses this connection, highlighting the importance of considering genetic variability in drug metabolism.

Q3: What analytical method has been developed to quantify Itopride and this compound in biological samples?

A3: Researchers have developed and validated a highly sensitive and specific method using high-performance liquid chromatography coupled with positive ion electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) to simultaneously measure Itopride and this compound concentrations in human plasma and urine. [] This method employed a simple liquid-liquid extraction procedure and achieved a low limit of quantification, making it suitable for pharmacokinetic and pharmacogenetic studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)